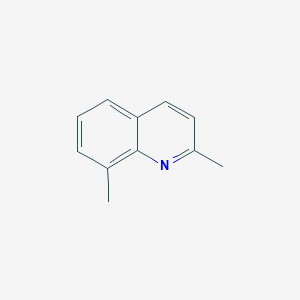

2,8-Dimethylquinoline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,8-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-8-4-3-5-10-7-6-9(2)12-11(8)10/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BELFSAVWJLQIBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CC(=N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80163349 | |

| Record name | 2,8-Dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1463-17-8 | |

| Record name | 2,8-Dimethylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1463-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,8-Dimethylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001463178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1463-17-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62133 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,8-Dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80163349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,8-dimethylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.523 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,8-DIMETHYLQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3693PC4G7D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,8-Dimethylquinoline: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,8-Dimethylquinoline is an aromatic heterocyclic compound with the chemical formula C₁₁H₁₁N. As a derivative of quinoline (B57606), it belongs to a class of compounds that are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and photophysical properties. The strategic placement of two methyl groups on the quinoline core at positions 2 and 8 influences its steric and electronic properties, leading to unique chemical reactivity and potential for targeted biological interactions. This technical guide provides an in-depth overview of the chemical properties of this compound, including its synthesis, physical characteristics, and spectroscopic data, to support its application in research and development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized below. These properties are crucial for its handling, characterization, and application in various experimental settings.

General Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | o-Toluquinaldine, 8-Methylquinaldine | [1] |

| CAS Number | 1463-17-8 | [1][2][3] |

| Molecular Formula | C₁₁H₁₁N | [1][2] |

| Molecular Weight | 157.21 g/mol | [1][2] |

| Appearance | Yellow semi-liquid |

Physicochemical Data

| Property | Value | Unit | Reference |

| Melting Point | 61 | °C | |

| Boiling Point | 248.85 | °C | |

| Density | 1.0394 | g/cm³ | |

| Flash Point | 105 | °C | |

| Vapor Pressure | 0.0263 | mmHg at 25°C | |

| pKa | 5.87 ± 0.50 (Predicted) | ||

| LogP (Octanol/Water Partition Coefficient) | 2.852 (Crippen Calculated) | ||

| Water Solubility (logS) | -3.99 (Crippen Calculated) | mol/L |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. Key spectral data are provided below.

Mass Spectrometry

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

| Parameter | Value | Reference |

| Ionization Mode | Electron Ionization (EI) | [2] |

| Molecular Ion (M⁺) | m/z 157 | [1] |

| Major Fragments | m/z 156, 142 | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed molecular structure of this compound.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |

|---|

| Data not explicitly available in search results | | | | |

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment | Reference |

|---|

| Data not explicitly available in search results | | |

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the this compound molecule.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| Specific peak assignments not available in search results | C-H stretching (aromatic and aliphatic), C=C and C=N stretching (quinoline ring) | [2] |

Synthesis and Reactivity

The synthesis of the quinoline ring system can be achieved through several classic named reactions. While a specific detailed protocol for this compound was not found, the Doebner-von Miller and Skraup syntheses are common methods for preparing substituted quinolines.[4][5][6][7][8][9][10]

Representative Synthesis: Doebner-von Miller Reaction

The Doebner-von Miller reaction involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound in the presence of a strong acid.[4][5][6] For the synthesis of this compound, o-toluidine (B26562) would react with crotonaldehyde.

Reaction Scheme: o-Toluidine + Crotonaldehyde --(Acid catalyst)--> this compound

A general workflow for a Doebner-von Miller reaction is depicted below.

Caption: General experimental workflow for the synthesis of this compound via the Doebner-von Miller reaction.

Experimental Protocols

General Protocol for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are reported relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation (Neat Liquid): Place a small drop of this compound between two KBr or NaCl plates to form a thin film.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC).

-

Ionization: Utilize Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-300.

Biological Activity and Signaling Pathways

While the biological activities of many quinoline derivatives have been extensively studied, specific data for this compound is limited in the readily available literature. Quinoline scaffolds are known to interact with various biological targets, and some derivatives have been shown to modulate key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is crucial in cancer cell proliferation and survival.[11][12][13][14][15]

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival. Its dysregulation is a hallmark of many cancers. The pathway is initiated by the activation of receptor tyrosine kinases (RTKs), which in turn activate phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins with pleckstrin homology (PH) domains, including Akt and PDK1. This colocalization at the membrane leads to the phosphorylation and activation of Akt by PDK1 and mTORC2. Activated Akt then phosphorylates a multitude of downstream targets, including the tuberous sclerosis complex 2 (TSC2), which leads to the activation of the mammalian target of rapamycin (B549165) complex 1 (mTORC1). mTORC1, in turn, promotes protein synthesis and cell growth by phosphorylating substrates like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).

Below is a representative diagram of the PI3K/Akt/mTOR signaling pathway, which is a known target for some quinoline-based compounds. The specific interaction of this compound with this pathway remains an area for further investigation.

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a common target for quinoline-based inhibitors.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and may cause serious eye damage and respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile heterocyclic compound with potential applications in various fields of chemical and biological research. This technical guide has provided a summary of its core chemical properties, spectroscopic data, and synthetic considerations. While further research is needed to fully elucidate its specific biological activities and mechanisms of action, the information presented here serves as a valuable resource for scientists and professionals working with this and related quinoline derivatives.

References

- 1. This compound | C11H11N | CID 15101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. esslabshop.com [esslabshop.com]

- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 5. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. iipseries.org [iipseries.org]

- 7. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway | MDPI [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

An In-depth Technical Guide to 2,8-Dimethylquinoline (CAS: 1463-17-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,8-dimethylquinoline (CAS: 1463-17-8), a heterocyclic aromatic organic compound. This document collates essential physicochemical properties, spectroscopic data, and established synthesis methodologies. While direct biological studies on this compound are limited, this guide explores the well-documented therapeutic potential of the broader quinoline (B57606) class of compounds, including their anticancer, neuroprotective, and antimicrobial activities. Detailed experimental protocols for synthesis and potential biological evaluation are provided to facilitate further research and drug discovery efforts centered on this molecule.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as a yellow-brown crystalline substance. Its core structure consists of a quinoline bicyclic system with two methyl group substituents at positions 2 and 8.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1463-17-8 | [1] |

| Molecular Formula | C₁₁H₁₁N | [1] |

| Molecular Weight | 157.21 g/mol | [1] |

| Melting Point | 60-62 °C | |

| Boiling Point | 265-267 °C | |

| Density | 1.05 g/cm³ | |

| Appearance | Yellow-brown crystalline solid | |

| Solubility | Soluble in common organic solvents like ethanol (B145695), methanol, and chloroform. |

Spectroscopic Data

The structural identity of this compound can be confirmed through various spectroscopic techniques. The following tables summarize the key spectral data.

Table 2: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 8.01 | d | 1H | Aromatic-H |

| 7.45 | d | 1H | Aromatic-H |

| 7.38 | t | 1H | Aromatic-H |

| 7.29 | d | 1H | Aromatic-H |

| 7.20 | d | 1H | Aromatic-H |

| 2.75 | s | 3H | -CH₃ (at C8) |

| 2.68 | s | 3H | -CH₃ (at C2) |

Table 3: ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| 158.8 | C2 |

| 146.5 | C8a |

| 136.8 | C4 |

| 135.9 | C8 |

| 128.9 | C5 |

| 128.4 | C7 |

| 125.4 | C6 |

| 125.1 | C4a |

| 122.0 | C3 |

| 25.4 | -CH₃ (at C2) |

| 17.9 | -CH₃ (at C8) |

Table 4: Mass Spectrometry (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 157 | 100 | [M]⁺ |

| 156 | 80 | [M-H]⁺ |

| 142 | 40 | [M-CH₃]⁺ |

| 128 | 20 | [M-C₂H₃]⁺ |

| 115 | 15 | [M-C₃H₄]⁺ |

Table 5: Infrared (IR) Spectroscopy (KBr Pellet)

| Wavenumber (cm⁻¹) | Assignment |

| 3050-2950 | C-H stretch (aromatic and aliphatic) |

| 1610, 1580, 1500 | C=C and C=N stretch (aromatic rings) |

| 1450, 1380 | C-H bend (aliphatic) |

| 830, 750 | C-H out-of-plane bend (aromatic) |

Synthesis of this compound

The synthesis of this compound can be achieved through established methods for quinoline synthesis, such as the Doebner-von Miller and Combes reactions.

Doebner-von Miller Synthesis

This method involves the reaction of an aniline (B41778) (o-toluidine) with an α,β-unsaturated carbonyl compound (crotonaldehyde). The reaction is typically catalyzed by a strong acid.

Experimental Protocol: Doebner-von Miller Synthesis

Materials:

-

o-Toluidine

-

Crotonaldehyde

-

Concentrated Hydrochloric Acid (HCl)

-

Nitrobenzene

-

Sodium Hydroxide (NaOH) solution

-

Dichloromethane

-

Anhydrous Sodium Sulfate

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, cautiously add o-toluidine to concentrated hydrochloric acid.

-

To this mixture, add nitrobenzene.

-

Slowly add crotonaldehyde to the reaction mixture while stirring.

-

Heat the mixture to reflux for 3-4 hours. The reaction is exothermic and should be monitored carefully.

-

After reflux, cool the mixture and neutralize it with a concentrated NaOH solution.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to yield this compound.

Biological Activities of Quinoline Derivatives

While specific biological data for this compound is not extensively available in the public domain, the quinoline scaffold is a well-recognized privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[2]

Anticancer Potential

Many quinoline derivatives have demonstrated significant anticancer activity.[3][4][5] Their mechanisms of action are diverse and include:

-

Inhibition of Tyrosine Kinases: Several quinoline-based drugs are effective tyrosine kinase inhibitors, playing a crucial role in cancer therapy.

-

Induction of Apoptosis: Certain quinoline derivatives have been shown to induce programmed cell death in cancer cells.

-

DNA Intercalation: The planar structure of the quinoline ring allows some derivatives to intercalate with DNA, disrupting replication and transcription.

Neuroprotective Effects

The quinoline core is also present in compounds exhibiting neuroprotective properties. These effects are often attributed to:

-

Antioxidant Activity: Some quinoline derivatives can scavenge reactive oxygen species (ROS), protecting neuronal cells from oxidative stress.

-

Modulation of Neurotransmitter Systems: Certain derivatives interact with neurotransmitter receptors, potentially offering therapeutic benefits in neurodegenerative diseases.

Antimicrobial Activity

Quinolone antibiotics are a well-established class of antibacterial agents. Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. While this compound is not a quinolone antibiotic, the quinoline scaffold is a key component, suggesting potential for antimicrobial activity.

Potential Signaling Pathway Modulation

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6][7][8] Several quinoline derivatives have been identified as inhibitors of this pathway, making it a plausible target for this compound.[9]

References

- 1. This compound | C11H11N | CID 15101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation | MDPI [mdpi.com]

- 4. Anti-cancer Effects of a Novel Quinoline Derivative 83b1 on Human Esophageal Squamous Cell Carcinoma through Down-Regulation of COX-2 mRNA and PGE2 [e-crt.org]

- 5. Anti-cancer Effects of a Novel Quinoline Derivative 83b1 on Human Esophageal Squamous Cell Carcinoma through Down-Regulation of COX-2 mRNA and PGE2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2,8-Dimethylquinoline: Molecular Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2,8-dimethylquinoline. The information is curated for professionals in research and development, with a focus on delivering precise data and actionable protocols.

Molecular Structure and IUPAC Name

This compound is a heterocyclic aromatic organic compound. Its structure consists of a quinoline (B57606) core, which is a bicyclic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. In this specific derivative, methyl groups are substituted at positions 2 and 8.

The IUPAC name for this compound is This compound .[1]

Below is a diagram illustrating the molecular structure and the numbering of the quinoline ring system.

Caption: Molecular structure of this compound with atom numbering.

Physicochemical and Spectroscopic Data

A summary of key physicochemical and spectroscopic data for this compound is presented in the tables below.

Table 1: General and Physicochemical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₁₁H₁₁N | [1] |

| Molecular Weight | 157.21 g/mol | [1] |

| CAS Number | 1463-17-8 | [1] |

| Appearance | Yellow semi-liquid | |

| Melting Point | 61 °C | |

| Boiling Point | 248.85 °C | |

| Density | 1.0394 g/cm³ | |

| pKa | 5.87 ± 0.50 (Predicted) |

Table 2: Spectroscopic Data

| Spectrum Type | Key Peaks / Chemical Shifts (δ) | Reference |

| ¹H NMR | Data not fully available in a tabular format. | [1] |

| ¹³C NMR | Data not fully available in a tabular format. | [1] |

| Mass Spectrometry (EI) | m/z: 157 (M+), 156, 142 | [1] |

Molecular Structure and Geometry

As of the latest search, a publicly available, experimentally determined crystal structure for this compound could not be located in crystallographic databases. Therefore, precise, experimentally verified bond lengths and angles are not available for inclusion in this guide. Computational methods can be employed to predict these parameters if required.

Experimental Protocols: Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Doebner-von Miller reaction .[2] This reaction involves the condensation of an aniline (B41778) (in this case, o-toluidine) with an α,β-unsaturated carbonyl compound (such as crotonaldehyde) under acidic conditions.

Doebner-von Miller Synthesis of this compound

This protocol is a representative procedure based on the principles of the Doebner-von Miller reaction.

Workflow Diagram:

Caption: Doebner-von Miller synthesis workflow for this compound.

Materials:

-

o-Toluidine

-

Concentrated Hydrochloric Acid (HCl)

-

Crotonaldehyde

-

An oxidizing agent (e.g., nitrobenzene (B124822) or arsenic acid, though modern variations may use milder oxidants)

-

Sodium Hydroxide (B78521) (NaOH) solution for neutralization

-

Organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate for drying

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine o-toluidine and concentrated hydrochloric acid. Heat the mixture to reflux.

-

Slowly add crotonaldehyde dropwise to the refluxing mixture over a period of 1-2 hours.

-

After the addition is complete, continue to reflux the reaction mixture for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Carefully neutralize the acidic mixture with a concentrated solution of sodium hydroxide until the pH is basic.

-

Extract the product from the aqueous layer using an appropriate organic solvent.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Filter to remove the drying agent and concentrate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. The reaction can be exothermic, and care should be taken during the addition of reagents.

Conclusion

This technical guide provides essential information on the molecular structure, properties, and a representative synthesis protocol for this compound. While comprehensive experimental data for its solid-state structure is currently unavailable, the provided information serves as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis. Further research to obtain a crystal structure would be beneficial for a more complete understanding of its molecular geometry.

References

An In-depth Technical Guide to the Synthesis of 2,8-Dimethylquinoline via the Doebner-von Miller Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Doebner-von Miller reaction for the synthesis of 2,8-dimethylquinoline. It includes a detailed experimental protocol, a summary of quantitative data, and visualizations of the reaction mechanism and experimental workflow.

Introduction

The Doebner-von Miller reaction is a classic and versatile method for the synthesis of quinoline (B57606) derivatives.[1][2] This reaction involves the condensation of an aniline (B41778) with an α,β-unsaturated carbonyl compound in the presence of a strong acid and an oxidizing agent.[3] For the synthesis of this compound, o-toluidine (B26562) serves as the aniline component and crotonaldehyde (B89634) is the α,β-unsaturated aldehyde. The reaction proceeds through a series of steps including a Michael addition, cyclization, dehydration, and a final oxidation to yield the aromatic quinoline ring system.[4] Due to its prevalence in the core structure of many pharmaceuticals, understanding the synthesis of substituted quinolines like this compound is of significant interest to the drug development community.

Reaction Mechanism and Experimental Workflow

The synthesis of this compound via the Doebner-von Miller reaction is a multi-step process initiated by the reaction of o-toluidine with crotonaldehyde under acidic conditions. The generally accepted mechanism and a typical experimental workflow are illustrated below.

Caption: Reaction mechanism for the Doebner-von Miller synthesis of this compound.

Caption: General experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from established procedures for the Doebner-von Miller synthesis of related quinolines and is tailored for the preparation of this compound.

Materials:

-

o-Toluidine

-

Crotonaldehyde

-

Hydrochloric acid (concentrated)

-

An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

-

Sodium hydroxide (B78521) (for neutralization)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a solution of o-toluidine in aqueous hydrochloric acid is prepared.

-

The selected oxidizing agent is added to the acidic solution of o-toluidine.

-

The mixture is heated to reflux.

-

Crotonaldehyde is added dropwise to the refluxing mixture over a period of several hours to control the exothermic reaction and minimize tar formation.[5]

-

After the addition is complete, the reaction mixture is refluxed for an additional period to ensure the completion of the reaction.

-

The flask is then cooled to room temperature.

-

The acidic mixture is carefully neutralized with a concentrated solution of a base, such as sodium hydroxide, which will cause the crude this compound to precipitate.

-

The crude product is then purified. Steam distillation is a common and effective method for the purification of quinoline derivatives. Alternatively, the product can be extracted with an organic solvent, dried over an anhydrous salt, and purified by column chromatography.

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₁₁N | [6] |

| Molecular Weight | 157.21 g/mol | [6] |

| CAS Number | 1463-17-8 | [6] |

| ¹H NMR (CDCl₃, δ) | 8.00 (d, 1H), 7.40-7.25 (m, 3H), 7.15 (d, 1H), 2.70 (s, 3H), 2.65 (s, 3H) | [6] |

| ¹³C NMR (CDCl₃, δ) | 158.0, 146.5, 136.0, 128.5, 128.0, 125.5, 125.0, 122.0, 121.5, 25.0, 18.0 | [6] |

| Yield | Moderate to excellent (42-89% for related quinoline syntheses) |

Note on Yield: While a specific yield for the synthesis of this compound via this exact method is not widely reported, similar Doebner-von Miller reactions for substituted quinolines have been shown to produce yields in the range of 42-89%. The yield is highly dependent on the specific reaction conditions, including the choice of oxidizing agent and the control of side reactions such as polymerization.[2]

Troubleshooting and Safety Considerations

-

Tar Formation: A common issue in the Doebner-von Miller reaction is the formation of tar due to the acid-catalyzed polymerization of crotonaldehyde.[5] This can be mitigated by the slow, dropwise addition of the aldehyde to the heated reaction mixture.

-

Exothermic Reaction: The reaction can be highly exothermic.[7] It is crucial to have adequate cooling and to control the rate of addition of reagents.

-

Safety: o-Toluidine is a toxic and carcinogenic substance. Crotonaldehyde is a lachrymator and is toxic. Both should be handled with appropriate personal protective equipment in a well-ventilated fume hood. The reaction should be conducted with caution, especially during the heating and neutralization steps.

Conclusion

The Doebner-von Miller reaction remains a robust and valuable method for the synthesis of this compound and other substituted quinolines. By carefully controlling the reaction conditions, particularly the rate of addition of the α,β-unsaturated aldehyde, and employing effective purification techniques such as steam distillation, this important heterocyclic compound can be obtained in good yields. The information provided in this guide serves as a comprehensive resource for researchers and professionals in the field of medicinal chemistry and drug development.

References

- 1. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. synarchive.com [synarchive.com]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | C11H11N | CID 15101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spectroscopic Profile of 2,8-Dimethylquinoline: A Technical Guide

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,8-dimethylquinoline, a heterocyclic aromatic compound of interest in various fields of chemical research and drug development. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This information is crucial for the unambiguous identification, structural elucidation, and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Below are the detailed ¹H and ¹³C NMR data for this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.98 | d | 8.3 | H-4 |

| 7.37 | t | 7.6 | H-6 |

| 7.28 | d | 8.3 | H-3 |

| 7.21 | d | 7.0 | H-5 |

| 7.09 | d | 8.2 | H-7 |

| 2.68 | s | - | C2-CH₃ |

| 2.61 | s | - | C8-CH₃ |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insights into their electronic environment.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 158.6 | C-2 |

| 146.5 | C-8a |

| 136.1 | C-4 |

| 134.7 | C-8 |

| 128.8 | C-6 |

| 128.1 | C-5 |

| 125.7 | C-4a |

| 125.0 | C-7 |

| 121.7 | C-3 |

| 25.1 | C2-CH₃ |

| 17.6 | C8-CH₃ |

Experimental Protocol for NMR Spectroscopy

The following is a generalized experimental protocol for obtaining high-quality NMR spectra of quinoline (B57606) derivatives like this compound.

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ = 0.00 ppm).

-

The sample is thoroughly mixed to ensure homogeneity.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., Bruker, Jeol, Varian) operating at a proton frequency of 300 MHz or higher.

-

¹H NMR Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-10 seconds.

-

Number of Scans: 1024 or more, depending on the sample concentration.

-

-

Temperature: The probe temperature is maintained at 298 K (25 °C).

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed.

-

Phase and baseline corrections are applied to the resulting spectrum.

-

The chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectroscopic Data

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its aromatic and aliphatic C-H bonds, as well as the C=C and C=N bonds of the quinoline ring system.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050 | Medium | Aromatic C-H Stretch |

| 2960 | Medium | Aliphatic C-H Stretch |

| 2925 | Medium | Aliphatic C-H Stretch |

| 1620 | Strong | C=C Aromatic Ring Stretch |

| 1595 | Strong | C=C Aromatic Ring Stretch |

| 1500 | Strong | C=N Stretch |

| 1460 | Medium | CH₃ Bend |

| 825 | Strong | C-H Out-of-plane Bend |

| 750 | Strong | C-H Out-of-plane Bend |

Experimental Protocol for FT-IR Spectroscopy

The following is a general procedure for obtaining the FT-IR spectrum of an aromatic compound like this compound.

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry potassium bromide (KBr) in an agate mortar.

-

The mixture is transferred to a pellet press and compressed under high pressure to form a thin, transparent pellet.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns.

Mass Spectrometric Data

The mass spectrum of this compound is obtained using Electron Ionization (EI), which is a hard ionization technique that causes fragmentation of the molecule. The molecular ion peak (M⁺) is observed at m/z 157, corresponding to the molecular weight of the compound.

Table 4: Mass Spectrometric Data for this compound

| m/z | Relative Abundance (%) | Assignment |

| 157 | 100 | [M]⁺ (Molecular Ion) |

| 156 | 95 | [M-H]⁺ |

| 142 | 50 | [M-CH₃]⁺ |

| 128 | 20 | [M-H-HCN]⁺ |

| 115 | 15 | [C₉H₇]⁺ |

| 77 | 10 | [C₆H₅]⁺ |

Experimental Protocol for Mass Spectrometry

The following is a generalized protocol for the acquisition of an EI mass spectrum for a heterocyclic compound.

Sample Introduction:

-

A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

The sample is vaporized in the ion source.

Instrumentation and Data Acquisition:

-

Mass Spectrometer: A mass spectrometer equipped with an Electron Ionization (EI) source.

-

Ionization Energy: The sample molecules are bombarded with electrons at a standard energy of 70 eV.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or magnetic sector analyzer is used to separate the ions based on their mass-to-charge ratio.

-

Scan Range: A typical mass range of m/z 40-500 is scanned.

Visualization of Spectroscopic Workflows

The following diagrams illustrate the generalized workflows for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for NMR Spectroscopic Analysis.

Caption: Workflow for FT-IR Spectroscopic Analysis.

Caption: Workflow for Mass Spectrometry Analysis.

An In-depth Technical Guide to the Solubility of 2,8-Dimethylquinoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 2,8-dimethylquinoline in organic solvents. Recognizing the critical role of solubility data in drug discovery and development, this document compiles available quantitative data, outlines a comprehensive experimental protocol for solubility determination, and presents a visual workflow to guide researchers in their laboratory practices.

Quantitative Solubility Data

Direct, publicly available quantitative solubility data for this compound across a range of common organic solvents is limited. However, a specific data point has been identified, which is presented in the table below. For context, qualitative information suggests that quinoline (B57606) and its derivatives generally exhibit higher solubility in organic solvents compared to aqueous solutions.

| Organic Solvent | Temperature (°C) | Solubility |

| Isooctane (B107328) | Not Specified | 1000 µg/mL[1] |

Note: The provided data point for isooctane does not specify the temperature at which the solubility was determined. Researchers should consider this a preliminary value and are encouraged to determine the solubility under their specific experimental conditions. Given the limited data, the following experimental protocol is provided to enable researchers to generate their own comprehensive solubility profiles.

Experimental Protocol for Determining the Solubility of this compound

The following is a generalized yet detailed methodology for the experimental determination of the solubility of this compound in an organic solvent of interest. This protocol is based on the widely used shake-flask method, a reliable technique for assessing equilibrium solubility.

1. Materials and Equipment:

-

This compound (solid)

-

Organic solvent of interest (e.g., ethanol, methanol, acetone, etc.)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

2. Procedure:

a. Preparation of Calibration Curve:

-

Accurately weigh a precise amount of this compound and dissolve it in the chosen organic solvent to prepare a stock solution of known concentration.

-

Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations.

-

Analyze these standards using a calibrated HPLC or UV-Vis spectrophotometer to measure the analytical response (e.g., peak area or absorbance).

-

Plot the analytical response against the known concentrations to construct a calibration curve. This curve will be used to determine the concentration of this compound in the saturated solutions.

b. Sample Preparation and Equilibration:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Accurately add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired experimental temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium. It is advisable to test for equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.

c. Sample Processing and Analysis:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Centrifuge the vials at a high speed to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any remaining microscopic particles.

-

Accurately dilute the filtered supernatant with the organic solvent to a concentration that falls within the linear range of the previously prepared calibration curve.

-

Analyze the diluted sample using the same analytical method (HPLC or UV-Vis spectrophotometry) used for the calibration standards.

d. Calculation of Solubility:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated supernatant by multiplying the determined concentration by the dilution factor. This value represents the solubility of this compound in the specific organic solvent at the tested temperature.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: A flowchart outlining the key stages for determining the solubility of a compound.

References

Physical properties of 2,8-Dimethylquinoline (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 2,8-Dimethylquinoline, a heterocyclic aromatic organic compound. The information presented herein is intended to support research and development activities, particularly in the fields of medicinal chemistry and materials science, where understanding the physical characteristics of a compound is crucial for its application and manipulation.

Core Physical Properties

This compound (CAS No: 1463-17-8) is a substituted quinoline (B57606) with the molecular formula C₁₁H₁₁N. At room temperature, it exists as a solid. The precise determination of its physical properties, such as melting and boiling points, is fundamental for its purification, characterization, and use in various chemical syntheses.

Data Presentation

The experimentally determined physical properties of this compound are summarized in the table below.

| Physical Property | Value | Units |

| Melting Point | 61 | °C |

| Boiling Point | 248.85 | °C |

| Density | 1.0394 | g/cm³ |

| Flash Point | 105 | °C |

| Vapor Pressure | 0.0263 | mmHg at 25°C |

| Refractive Index | 1.6022 |

Table 1: Key physical properties of this compound.[1]

Experimental Protocols for Property Determination

The following sections outline the standard experimental methodologies for determining the melting and boiling points of organic compounds like this compound. These protocols are based on established laboratory techniques.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The melting point is a critical indicator of purity, with impurities typically causing a depression and broadening of the melting range.[1]

Methodology: Capillary Method using a Melting Point Apparatus (e.g., MelTemp or Thiele Tube)

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup:

-

Melting Point Apparatus: The capillary tube is placed in the heating block of the apparatus, adjacent to a calibrated thermometer.

-

Thiele Tube: The capillary tube is attached to a thermometer, and both are immersed in a high-boiling point oil (e.g., mineral oil or silicone oil) within a Thiele tube. The Thiele tube is designed to ensure uniform heating of the oil bath through convection.

-

-

Heating: The apparatus is heated slowly, at a rate of 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is reported as the melting point. For pure compounds, this range is typically narrow (0.5-1 °C).[1]

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The normal boiling point is the temperature at which the vapor pressure is equal to the standard atmospheric pressure (1 atm).

Methodology: Distillation Method

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a distilling flask containing the this compound sample and a few boiling chips to ensure smooth boiling. A condenser is attached to the side arm of the flask, and a thermometer is positioned so that the top of the bulb is level with the bottom of the side arm leading to the condenser.

-

Heating: The distilling flask is heated gently. As the liquid boils, the vapor rises and surrounds the thermometer bulb.

-

Temperature Reading: The temperature is recorded when it becomes constant. This stable temperature, at which the liquid and vapor are in equilibrium, is the boiling point of the substance.

Methodology: Thiele Tube Method (for small quantities)

-

Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a Thiele tube filled with a suitable heating oil.

-

Heating: The Thiele tube is heated, and as the temperature rises, air trapped in the capillary tube expands and escapes as bubbles.

-

Observation: Heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat is then removed. The temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube is recorded as the boiling point. This is the point where the vapor pressure of the liquid equals the external pressure.

Workflow for Physical Property Determination

The logical flow for the experimental determination of the melting and boiling points of this compound is illustrated in the following diagram.

Caption: Workflow for determining the melting and boiling points of this compound.

References

Literature review of 2,8-Dimethylquinoline synthesis methods

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core synthetic methods for 2,8-dimethylquinoline, a significant heterocyclic compound with applications in medicinal chemistry and materials science. This review covers both classical and modern synthetic strategies, presenting detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in the efficient synthesis of this important scaffold.

Classical Synthesis Methods

The synthesis of the quinoline (B57606) ring is a well-established field in organic chemistry, with several named reactions providing reliable routes to this bicyclic heterocycle. For the synthesis of this compound, these classical methods typically employ o-toluidine (B26562) as the aniline (B41778) precursor.

Doebner-von Miller Reaction

The Doebner-von Miller reaction is a versatile method for quinoline synthesis involving the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid and an oxidizing agent. For the synthesis of this compound, o-toluidine is reacted with an appropriate α,β-unsaturated aldehyde or ketone. A common precursor for the 2-methyl group is crotonaldehyde, generated in situ from paraldehyde (B1678423).

Experimental Protocol:

A mixture of o-toluidine and hydrochloric acid is heated, and paraldehyde is added portion-wise. An oxidizing agent, such as arsenic pentoxide or nitrobenzene (B124822), is then introduced, and the reaction mixture is heated for several hours. The product is isolated by steam distillation after basification.

| Reactants | Reagents/Catalysts | Reaction Conditions | Yield (%) |

| o-Toluidine, Paraldehyde | Hydrochloric acid, Arsenic pentoxide | Heating | Data not available |

Skraup Synthesis

The Skraup synthesis is a vigorous reaction that produces quinolines from an aniline, glycerol (B35011), an oxidizing agent, and sulfuric acid. For this compound, o-toluidine is the starting aniline. The reaction proceeds through the dehydration of glycerol to acrolein, followed by Michael addition, cyclization, and oxidation. Due to the ortho- and para-directing nature of the methyl group in m-toluidine (B57737), the Skraup reaction can lead to a mixture of 5-methyl- and 7-methylquinolines. A[1] two-step synthesis starting from m-toluidine has been reported to selectively produce 7-methyl-8-nitroquinoline, demonstrating the utility of the Skraup reaction in constructing substituted quinoline cores.

[1]Experimental Protocol:

A mixture of o-toluidine, glycerol, and an oxidizing agent (e.g., nitrobenzene or arsenic pentoxide) is cautiously added to concentrated sulfuric acid. Ferrous sulfate (B86663) is often added to moderate the exothermic reaction. The mixture is heated to initiate and complete the reaction. The product is isolated by steam distillation after basification.

| Reactants | Reagents/Catalysts | Reaction Conditions | Yield (%) |

| m-Toluidine, Glycerol | H2SO4, Oxidizing agent | Heating | 69% (mixture of 7- and 5-methylquinoline) |

Reaction Pathway for Skraup Synthesis

References

Methodological & Application

Application Notes and Protocols for the Oxidation of 2,8-Dimethylquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selective oxidation of methyl groups on quinoline (B57606) scaffolds is a critical transformation in synthetic organic chemistry, providing access to valuable intermediates such as quinoline carboxylic acids and their derivatives. These products are pivotal in the development of novel pharmaceuticals and functional materials. This document provides detailed experimental protocols for the oxidation of 2,8-dimethylquinoline, with a primary focus on a palladium-catalyzed aerobic oxidation method. Alternative oxidation procedures are also briefly discussed. The protocols are presented with clarity to ensure reproducibility in a research setting. Quantitative data from related studies are summarized for comparative analysis, and a visual representation of the experimental workflow is provided to facilitate understanding.

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimalarial, antibacterial, and anticancer properties. The functionalization of the quinoline core, particularly through the oxidation of alkyl substituents to carboxylic acids or other oxygenated moieties, significantly expands the accessible chemical space for drug discovery and development. The oxidation of this compound to 2,8-quinolinedicarboxylic acid or its mono-oxidized analogues serves as a key step in the synthesis of more complex molecules with potential therapeutic applications.

This application note details a robust and regioselective method for the aerobic oxidation of the methyl group at the 8-position of the quinoline ring, which can be extrapolated to the oxidation of this compound. The primary protocol is based on a palladium(II)-catalyzed system utilizing 2,6-pyridinedicarboxylic acid as a ligand.

Key Experimental Protocols

Protocol 1: Palladium-Catalyzed Aerobic Oxidation

This protocol is adapted from the catalytic aerobic oxidation of substituted 8-methylquinolines and is expected to be effective for the oxidation of the 8-methyl group of this compound.[1][2][3] The primary products are the corresponding 8-quinolylmethyl acetates, with 8-quinoline carboxylic acids as minor products.[1][2][3]

Materials:

-

This compound

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂)

-

2,6-Pyridinedicarboxylic acid (H₂pda)

-

Acetic acid (AcOH)

-

Acetic anhydride (B1165640) (Ac₂O)

-

Oxygen (O₂) or Air

-

Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Chromatography supplies for purification

Procedure:

-

Catalyst Preparation (in situ): In a round-bottom flask equipped with a magnetic stir bar and a condenser, combine this compound (1.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and 2,6-pyridinedicarboxylic acid (0.05 mmol, 5 mol%).

-

Reaction Setup: Add a solvent mixture of acetic acid and acetic anhydride (e.g., a 1:1 ratio, 5 mL).

-

Reaction Conditions: Heat the reaction mixture to 80-110 °C under an atmosphere of oxygen or by bubbling dry air through the solution.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 24 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic components, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the 8-acetoxymethyl-2-methylquinoline and any 8-carboxy-2-methylquinoline formed. Further oxidation of the 2-methyl group may occur under these conditions, leading to di-oxidized products.

Data Presentation

The following table summarizes the results from the catalytic aerobic oxidation of various substituted 8-methylquinolines, which provides an indication of the expected yields for the oxidation of the 8-methyl group in this compound.[3]

| Entry | Substrate (8-Methylquinoline Derivative) | Product (8-Quinolylmethyl Acetate) Yield (%) |

| 1 | 8-Methylquinoline (B175542) | 79 |

| 2 | 5,8-Dimethylquinoline | 75 |

| 3 | 5-Methoxy-8-methylquinoline | 85 |

| 4 | 5-Fluoro-8-methylquinoline | 65 |

| 5 | 6-Chloro-8-methylquinoline | 72 |

| 6 | 6-Bromo-8-methylquinoline | 70 |

Yields are based on the starting 8-methylquinoline derivative after 24 hours of reaction time.

Mandatory Visualization

Experimental Workflow for Palladium-Catalyzed Aerobic Oxidation

Caption: General workflow for the Pd-catalyzed aerobic oxidation of this compound.

Signaling Pathway of the Catalytic Cycle

Caption: Proposed catalytic cycle for the Pd-catalyzed oxidation of 8-methylquinoline.

Alternative Oxidation Methods

While the palladium-catalyzed method offers high selectivity, other classical oxidation methods can also be employed, although they may require harsher conditions and exhibit lower selectivity.

-

Potassium Permanganate (KMnO₄) Oxidation: A strong oxidizing agent that can convert alkyl groups to carboxylic acids. The reaction is typically carried out in an aqueous solution under basic or acidic conditions, followed by heating. Over-oxidation and cleavage of the quinoline ring are potential side reactions.

-

Cobalt-Catalyzed Oxidation: Certain cobalt salts can catalyze the oxidation of quinoline derivatives to their corresponding carboxylic acids in the presence of molecular oxygen.

These alternative methods may be suitable for specific applications but generally offer less control compared to the palladium-catalyzed protocol.

Conclusion

The palladium-catalyzed aerobic oxidation of this compound represents a modern and efficient method for the synthesis of valuable oxygenated quinoline derivatives. The provided protocol, along with the comparative data and workflow visualizations, offers a comprehensive guide for researchers in the field of medicinal chemistry and organic synthesis. Careful optimization of reaction conditions may be necessary to control the extent of oxidation and achieve the desired product distribution.

References

- 1. Catalytic aerobic oxidation of substituted 8-methylquinolines in PdII-2,6-pyridinedicarboxylic acid systems - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Catalytic aerobic oxidation of substituted 8-methylquinolines in Pd(II)-2,6-pyridinedicarboxylic acid systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols: The Role of 2,8-Dimethylquinoline in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the utilization of 2,8-dimethylquinoline in the synthesis of valuable pharmaceutical intermediates. The quinoline (B57606) scaffold is a well-established pharmacophore in drug discovery, and functionalized derivatives of this compound serve as versatile building blocks for novel therapeutic agents.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are heterocyclic aromatic compounds that form the core structure of many biologically active molecules.[1] Their wide range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antimalarial activities, makes them a focal point in medicinal chemistry.[1] this compound, in particular, serves as a key starting material for the synthesis of more complex and functionally diverse pharmaceutical intermediates.

Primary Pharmaceutical Intermediate: 2-Methyl-8-quinolinecarboxaldehyde (B8589487)

A primary and highly versatile intermediate synthesized from this compound is 2-methyl-8-quinolinecarboxaldehyde. This compound is generated through the selective oxidation of the methyl group at the 8-position. The resulting aldehyde functionality is a reactive handle for a variety of chemical transformations, allowing for the construction of a diverse library of potential drug candidates.

Synthesis of 2-Methyl-8-quinolinecarboxaldehyde from this compound

The selective oxidation of this compound to 2-methyl-8-quinolinecarboxaldehyde is a crucial step. Selenium dioxide (SeO₂) is a commonly used reagent for this transformation.

Experimental Protocol 1: Oxidation of this compound

Objective: To synthesize 2-methyl-8-quinolinecarboxaldehyde.

Materials:

-

This compound

-

Selenium dioxide (SeO₂)

-

Dioxane

-

Water

-

Diatomaceous earth

-

Ethyl acetate (B1210297)

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve this compound (1 equivalent) in dioxane.

-

Add selenium dioxide (1.1 to 1.5 equivalents) in portions to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for several hours.

-

Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of diatomaceous earth to remove the precipitated black selenium. Wash the filter cake with dioxane.

-

Combine the filtrate and washes.

-

Remove the solvent under reduced pressure.

-

Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain 2-methyl-8-quinolinecarboxaldehyde.[1]

Synthesis of Downstream Pharmaceutical Intermediates

The aldehyde group of 2-methyl-8-quinolinecarboxaldehyde is readily derivatized to form various classes of compounds with significant biological activities, most notably Schiff bases and hydrazones.

Schiff Base Derivatives

Schiff bases are formed through the condensation of 2-methyl-8-quinolinecarboxaldehyde with primary amines. These compounds and their metal complexes have shown significant potential as antimicrobial and anticancer agents.[2]

Experimental Protocol 2: Synthesis of Schiff Bases from 2-Methyl-8-quinolinecarboxaldehyde

Objective: To synthesize Schiff base derivatives.

Materials:

-

2-Methyl-8-quinolinecarboxaldehyde

-

Primary amine (e.g., substituted aniline)

-

Absolute ethanol (B145695)

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask, dissolve 2-methyl-8-quinolinecarboxaldehyde (1 equivalent) in a minimal amount of absolute ethanol.

-

To this solution, add the primary amine (1 equivalent), also dissolved in a minimal amount of absolute ethanol.

-

Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

-

Attach a reflux condenser and heat the mixture to reflux with constant stirring for 2-4 hours.

-

Monitor the progress of the reaction by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The precipitated Schiff base is collected by vacuum filtration.

-

Wash the solid product with cold ethanol.

-

Purify the crude Schiff base by recrystallization from a suitable solvent (e.g., ethanol or methanol).

Hydrazone Derivatives

Hydrazones are synthesized by reacting 2-methyl-8-quinolinecarboxaldehyde with hydrazides. These derivatives have been investigated for their potent anticancer and antimicrobial activities.

Experimental Protocol 3: Synthesis of Hydrazones from 2-Methyl-8-quinolinecarboxaldehyde

Objective: To synthesize hydrazone derivatives.

Materials:

-

2-Methyl-8-quinolinecarboxaldehyde

-

Hydrazide (e.g., isonicotinohydrazide)

-

Ethanol

Procedure:

-

A mixture of 2-methyl-8-quinolinecarboxaldehyde (1 mmol) and the desired hydrazide (1 mmol) in ethanol is refluxed for 2 hours.

-

The reaction mixture is then cooled.

-

The obtained precipitate is filtered under vacuum, washed twice with water, and dried to yield the final hydrazone product.[3]

Data Presentation

The following tables summarize quantitative data for the synthesis and biological activity of intermediates and derivatives of this compound.

| Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |

| Oxidation | This compound | 2-Methyl-8-quinolinecarboxaldehyde | SeO₂, Dioxane, Reflux | Not Specified | [1] |

| Hydrazone Formation | Hydrazone (B) | Hydrazone derivatives (C1-C4) | Substituted aromatic aldehydes, Ethanol, Reflux | 83-91% | [3] |

| Compound Type | Specific Derivative | Biological Activity | Cell Line/Organism | IC₅₀/MIC | Reference |

| Quinazoline (B50416) Derivative | Compound 24 | Anticancer (EGFR-TK inhibitor) | - | IC₅₀ = 13.40 nM | [4] |

| Quinazoline Derivative | Compound 24 | Anticancer (DHFR inhibitor) | - | IC₅₀ = 0.30 µM | [4] |

| Quinazoline Derivative | Compound 37 | Anticancer (DHFR inhibitor) | - | IC₅₀ = 0.03 µM | [4] |

| Quinazoline Derivative | Compound 19b | Anticancer (EGFR inhibitor) | HepG2 | IC₅₀ = 0.04 ± 0.01 µM | [5] |

| Quinoline Schiff Base Complex | Cu(II) complex | Anticancer | A-549 | IC₅₀ = 37.03 µM | [6] |

| Quinoline Schiff Base Complex | Cu(II) complex | Anticancer | MCF-7 | IC₅₀ = 39.43 µM | [6] |

| Hydrazone Derivative | Compounds 28-48 | Antibacterial | Staphylococcus spp. | MIC = 0.002–7.81 µg/ml | [7] |

| Hydrazone Derivative | Compounds 28-48 | Antibacterial | Bacillus spp. | MIC = 0.002–7.81 µg/ml | [7] |

Visualizations

Synthetic Workflow

The following diagram illustrates the general workflow from the starting material, this compound, to biologically active derivatives.

Caption: Synthetic workflow from this compound.

Signaling Pathway Inhibition

Quinoline derivatives have been shown to inhibit various signaling pathways implicated in cancer. One such pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade, which plays a crucial role in cell proliferation and survival.

Caption: Inhibition of the EGFR signaling pathway.

Experimental Workflow for Synthesis and Evaluation

The following diagram outlines the logical flow of synthesizing and evaluating new pharmaceutical intermediates derived from this compound.

Caption: Experimental workflow for synthesis and evaluation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Green Synthesis and Antimicrobial Activities of Some Aromatic Hydrazones – Oriental Journal of Chemistry [orientjchem.org]

- 4. New quinazolinone-based derivatives as DHFR/EGFR-TK inhibitors: Synthesis, molecular modeling simulations, and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of novel quinazoline derivatives bearing semicarbazone moiety as potent EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arabjchem.org [arabjchem.org]

- 7. Synthesis and investigation of antimicrobial activities of nitrofurazone analogues containing hydrazide-hydrazone moiety - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of 2,8-Dimethylquinoline

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed analytical methods and protocols for the quantitative determination of 2,8-Dimethylquinoline in various matrices. The methodologies described herein are based on established analytical techniques for quinoline (B57606) derivatives and are intended to serve as a comprehensive guide for method development and validation.

Overview of Analytical Techniques

The quantification of this compound can be effectively achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.

-

High-Performance Liquid Chromatography (HPLC-UV): This technique is well-suited for the analysis of this compound in pharmaceutical formulations and aqueous samples. It offers robust and reproducible quantification.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high selectivity and sensitivity, making it ideal for the analysis of this compound in complex matrices such as environmental samples (water, soil) and industrial products (e.g., coal tar).

Quantitative Data Summary

While specific validated quantitative data for this compound is not extensively available in published literature, the following tables summarize typical performance characteristics for the analysis of quinoline derivatives using HPLC-UV and GC-MS. These values can be used as a benchmark during method validation for this compound.

Table 1: Typical HPLC-UV Method Performance for Quinoline Derivatives

| Parameter | Typical Performance Value | Description |

| Linearity (r²) | > 0.999 | Demonstrates a direct proportionality between analyte concentration and instrument response. |

| Accuracy (% Recovery) | 98% - 102% | The closeness of the measured value to the true value. |

| Precision (RSD%) | < 2% | The degree of agreement among individual test results when the procedure is applied repeatedly. |

| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL | The lowest amount of analyte that can be detected but not necessarily quantified. |

| Limit of Quantification (LOQ) | 0.15 - 1.5 µg/mL | The lowest concentration that can be quantified with acceptable precision and accuracy. |

Table 2: Typical GC-MS Method Performance for Heterocyclic Aromatic Amines

| Parameter | Typical Performance Value | Description |

| Linearity (r²) | > 0.998 | Demonstrates a direct proportionality between analyte concentration and instrument response. |

| Accuracy (% Recovery) | 85% - 115% | The closeness of the measured value to the true value.[1] |

| Precision (RSD%) | < 15% | The degree of agreement among individual test results when the procedure is applied repeatedly.[1] |

| Limit of Detection (LOD) | 0.01 - 0.1 µg/L | The lowest amount of analyte that can be detected but not necessarily quantified.[2] |

| Limit of Quantification (LOQ) | 0.03 - 0.3 µg/L | The lowest concentration that can be quantified with acceptable precision and accuracy.[2] |

Experimental Protocols

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol outlines a reverse-phase HPLC method for the quantification of this compound.

-

HPLC System: An HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a common choice for the separation of aromatic compounds.

-

Solvents: HPLC-grade acetonitrile (B52724) (ACN) and high-purity water (e.g., Milli-Q).

-

Mobile Phase Additive: Formic acid (FA) or trifluoroacetic acid (TFA).

-

Standard: this compound reference standard.

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient Program:

-

0-2 min: 30% B

-

2-15 min: 30% to 80% B

-

15-18 min: 80% B

-

18-20 min: 80% to 30% B

-

20-25 min: 30% B (equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection Wavelength: A UV scan of a this compound standard should be performed to determine the wavelength of maximum absorbance (λmax), which is expected to be around 225 nm.[3]

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile in a volumetric flask.

-